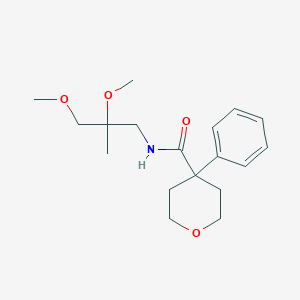

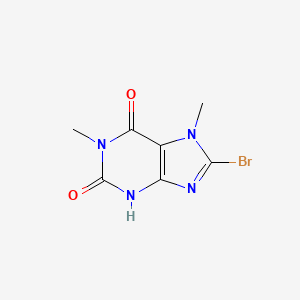

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a derivative of acrylamide with a furan ring and a tolyl group as substituents. It is closely related to compounds that have been studied for their interaction with nicotinic acetylcholine receptors, particularly the α7 subtype, which are implicated in modulating neuronal pathways related to anxiety and depression .

Synthesis Analysis

While the exact synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is not detailed in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide has been reported using green chemistry principles under microwave radiation, followed by an enantioselective ene-reduction mediated by various fungal strains to produce (R)-2-cyano-3-(furan-2-yl)propanamide . This process highlights the potential for environmentally friendly synthesis routes for similar acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of related N-tosylacrylamide compounds has been characterized by crystallography. The conformation about the C=C bond is E, and the orientation of the furan and phenyl rings relative to the acrylamide plane has been described, providing insights into the steric arrangement that could influence the biological activity of these molecules .

Chemical Reactions Analysis

The chemical behavior of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide under biological conditions is not directly reported, but studies on similar compounds have shown interactions with nicotinic acetylcholine receptors. For example, 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to modulate anxiety-like behavior in mice through its action as a positive allosteric modulator of α7 nicotinic receptors . This suggests that the compound may also engage in specific receptor-mediated chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide are not explicitly provided. However, the properties of structurally similar compounds have been studied. For instance, the crystal structures of N-tosylacrylamide derivatives reveal details about their solid-state conformations and hydrogen bonding patterns, which can influence solubility, stability, and reactivity . Additionally, the enantioselective synthesis of related compounds suggests that chirality could be an important factor in the physical properties and biological activity of these molecules .

科学的研究の応用

Enantioselective Synthesis and Microbial Applications

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives have been explored for enantioselective synthesis and applications in microbial processes. The green synthesis of related compounds under microwave radiation and the ene-reduction by marine and terrestrial fungi demonstrate the compound's utility in creating products with specific stereochemistry, crucial in pharmaceutical and organic chemistry. Marine fungi like Penicillium citrinum and terrestrial fungi like Aspergillus sp. have been utilized for this purpose. The absolute configuration of the biotransformation products was determined using advanced theoretical calculations, highlighting the compound's role in complex chemical reactions and its potential in biosynthetic processes (Jimenez et al., 2019).

Template for Stereoselective Synthesis

The compound serves as a versatile template for the stereoselective synthesis of various derivatives. For instance, it has been used to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), indicating its importance as a building block in the synthesis of complex molecules, especially in the creation of β-peptides, which have significant implications in drug discovery and development (Masesane & Steel, 2004).

Cyclization and Molecular Transformation

The compound's derivatives have been shown to undergo interesting cyclization reactions, leading to the formation of structurally complex and potentially bioactive molecules. For example, derivatives containing a mercaptomethyl group add to the double bond of the alkene fragment, forming various dihydrothiopyrano compounds depending on the substituents' relative location in the furan ring. This property opens up possibilities for the synthesis of novel compounds with potential therapeutic applications (Pevzner, 2021).

Cytotoxicity and Cancer Research

Focused library development of related 2-phenylacrylamides, including compounds with furan derivatives, has shown broad-spectrum cytotoxicity against various cancer cell lines. This indicates the potential use of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives in developing new cancer therapies. The synthesis of discrete libraries of these compounds has led to the identification of new lead compounds with improved cytotoxicity, underscoring the compound's relevance in medicinal chemistry and drug development (Tarleton et al., 2013).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENYDFMKGTQFL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)